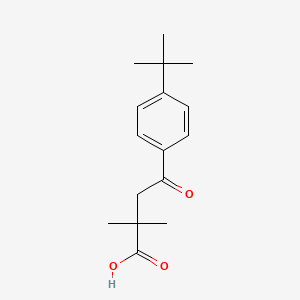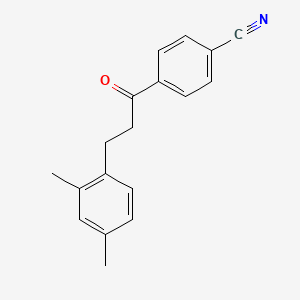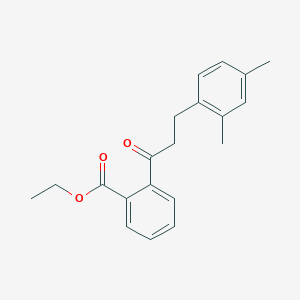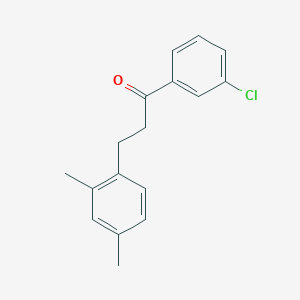
4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid (4-TBOB) is a carboxylic acid with a molecular weight of 196.27 g/mol. It is a synthetic acid that is used in various research and laboratory applications. 4-TBOB is a useful organic compound in the fields of organic chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Complexation Behavior A study highlighted the synthesis of complex ligands involving oxidative coupling, leading to the creation of new chelate metal complexes. These complexes, synthesized from a derivative similar to 4-(4-Tert-butylphenyl)-2,2-dimethyl-4-oxobutyric acid, showcased potential in catalysis, specifically in the hydroformylation of styrenes, demonstrating the compound's utility in developing catalysts for organic synthesis (Mikhel et al., 2011).
Mosquito-larvicidal and Antibacterial Properties Research on novel thiadiazolotriazin-4-ones synthesized from a precursor structurally related to this compound revealed moderate mosquito-larvicidal and antibacterial activities. This suggests its potential application in the development of new agents for controlling malaria vectors and bacterial pathogens (Castelino et al., 2014).
Antitumor Activity Another study synthesized natural product analogs bearing a moiety structurally analogous to this compound, testing them for antitumor activity. One of the compounds demonstrated significant potency, suggesting the potential of derivatives for antitumor drug development (Maftei et al., 2013).
Electro-organic Synthesis Research into the electrochemical behavior of derivatives, including 4-tert-butylcatechol in the presence of various acids, led to the synthesis of new spiropyrimidine derivatives. This indicates the compound's relevance in electro-organic synthesis, offering pathways to novel organic compounds (Nematollahi & Goodarzi, 2001).
High-Performance Polymers A study on ortho-linked polyamides incorporating a bis(ether-carboxylic acid) or a bis(ether amine) derived from a similar compound showed that these polyamides have excellent solubility and thermal stability. This highlights the compound's potential in the development of high-performance polymers (Hsiao et al., 2000).
Safety and Hazards
Propiedades
IUPAC Name |
4-(4-tert-butylphenyl)-2,2-dimethyl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-15(2,3)12-8-6-11(7-9-12)13(17)10-16(4,5)14(18)19/h6-9H,10H2,1-5H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUICPAZCDYDUFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601185190 |
Source


|
| Record name | 4-(1,1-Dimethylethyl)-α,α-dimethyl-γ-oxobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951893-29-1 |
Source


|
| Record name | 4-(1,1-Dimethylethyl)-α,α-dimethyl-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,1-Dimethylethyl)-α,α-dimethyl-γ-oxobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














